molecular formula C9H12FN B13824420 2-(3-Fluoro-5-methylphenyl)ethanamine CAS No. 470663-26-4

2-(3-Fluoro-5-methylphenyl)ethanamine

Cat. No.: B13824420
CAS No.: 470663-26-4
M. Wt: 153.20 g/mol
InChI Key: MALOJBYECSZNLI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenyl)ethanamine is an organic compound with the molecular formula C9H12FN It is a derivative of phenylethylamine, characterized by the presence of a fluorine atom and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-5-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).

    Amination: The bromide is reacted with ammonia or an amine to form the desired ethanamine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)ethanamine involves its interaction with molecular targets such as receptors and enzymes. The fluorine atom enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenethylamine: Similar structure but lacks the fluorine atom.

    2-Fluoro-5-methylphenethylamine: Similar but with different substitution patterns on the benzene ring.

Uniqueness

2-(3-Fluoro-5-methylphenyl)ethanamine is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

470663-26-4

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2-3,11H2,1H3

InChI Key

MALOJBYECSZNLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)CCN

Origin of Product

United States

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